Benzenecarbothialdehyde
Description
Benzenecarboxaldehyde, commonly known as benzaldehyde (CAS No. 100-52-7), is the simplest aromatic aldehyde with the molecular formula C₇H₆O. It is characterized by a benzene ring bonded to a formyl (-CHO) group. This compound is a colorless liquid with a distinct almond-like odor and is widely used in organic synthesis, pharmaceuticals, and flavoring agents .
Properties
Molecular Formula |
C7H6S |
|---|---|
Molecular Weight |
122.19 g/mol |
IUPAC Name |
thiobenzaldehyde |
InChI |
InChI=1S/C7H6S/c8-6-7-4-2-1-3-5-7/h1-6H |
InChI Key |
ACOOSTZBTYEGER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=S |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties:
- Molecular Weight : 106.12 g/mol
- Synonyms: Benzenecarbonal, Phenylmethanal, Artificial almond oil, Benzoic aldehyde .
- Applications :
- No established occupational exposure limits, but precautions are mandatory to minimize contact .
Comparison with Structural Analogs
Benzenecarboxaldehyde shares structural similarities with substituted benzaldehyde derivatives, where functional groups on the benzene ring alter physicochemical properties and reactivity. Below is a detailed comparison:
Tolualdehydes (Methylbenzaldehydes)
Tolualdehydes are methyl-substituted benzaldehydes with ortho (o-), meta (m-), and para (p-) isomers.
Research Findings :
Nitrobenzaldehydes
Nitro groups (-NO₂) are strong electron-withdrawing substituents, significantly altering reactivity.
| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| 2-Nitrobenzaldehyde | 552-89-6 | C₇H₅NO₃ | 151.12 | High electrophilicity; used in synthesizing explosives and dyes . |
Research Findings :
Benzenecarbothioamide Derivatives
| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| Benzenecarbothioamide | 615-48-5 | C₇H₇NS | 137.20 | Thioamide group (-C(S)NH₂) enhances metal-chelating properties . |
Research Findings :
- Thioamide derivatives exhibit higher nucleophilicity due to sulfur’s polarizability, enabling applications in coordination chemistry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
